molecular formula C8H3F3N2O3 B1612131 2-Nitro-4-(trifluoromethoxy)benzonitrile CAS No. 142494-69-7

2-Nitro-4-(trifluoromethoxy)benzonitrile

Cat. No. B1612131
M. Wt: 232.12 g/mol
InChI Key: RJIQRRVMKNNZPE-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O312. It is used as an intermediate in various chemical reactions3.



Synthesis Analysis

The synthesis process of 2-Nitro-4-(trifluoromethoxy)benzonitrile involves several steps4:




Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethoxy)benzonitrile consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethoxy group (OCF3), and a nitrile group (CN)5.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Nitro-4-(trifluoromethoxy)benzonitrile are not readily available in the searched resources.



Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethoxy)benzonitrile is a solid with a molecular weight of 216.121. It has a boiling point of 156-158 °C/18 mmHg and a melting point of 44-47 °C1.


Scientific Research Applications

Safety And Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3)6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection6.


Future Directions

The future directions for the use of 2-Nitro-4-(trifluoromethoxy)benzonitrile are not specified in the searched resources. However, given its role as an intermediate in chemical reactions, it may find use in the synthesis of new compounds or materials.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQRRVMKNNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592997
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethoxy)benzonitrile

CAS RN

142494-69-7
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-nitro-4-trifluoromethoxy-bromobenzene (2.0 g) in N,N-dimetbylformamide (2 ml) was treated with copper (I) cyanide (0.62 g) and the mixture heated at 150° C. for 1 hour. Toluene (10 ml) was added and the mixture was maintained at reflux for 1 hour. The mixture was filtered and the filtrate evaporated to give a dark oil which was purified by chromatography eluting with ethyl acetate/hexane (1:9) to give 2-nitro-4-trifluoromethoxybenzonitrile (1.1 g) as a yellow liquid, NMR (CDCl3) 7.65(m,1H), 8.0(d,1H), 8.15(m,1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org

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